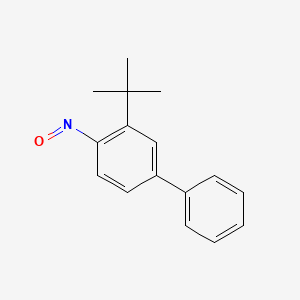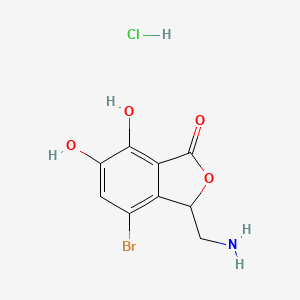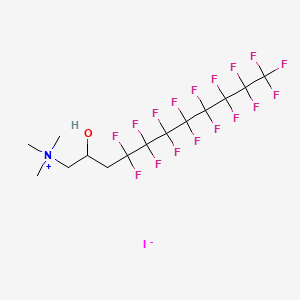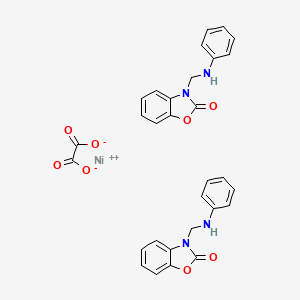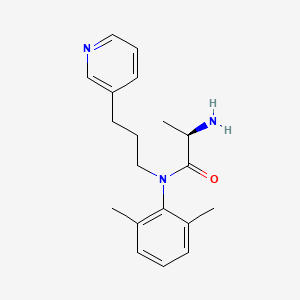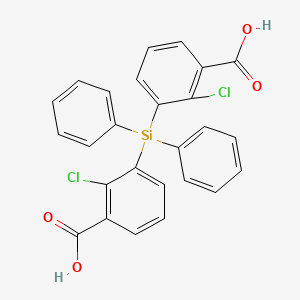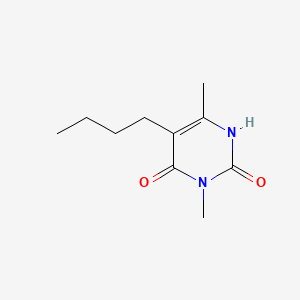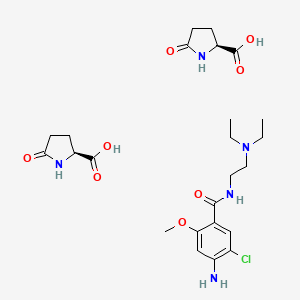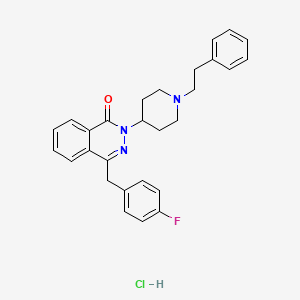
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include phthalic anhydride, 4-fluorobenzyl chloride, and 1-(2-phenylethyl)-4-piperidone. The reactions may involve:
Condensation reactions: to form the phthalazinone core.
Nucleophilic substitution: to introduce the 4-fluorophenyl group.
Reductive amination: to attach the piperidinyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.
Reduction: Reduction reactions could be used to modify the phthalazinone core.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of derivatives:
Biology
Biological assays: It may be used in biological assays to study its effects on different biological systems.
Medicine
Therapeutic potential: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Pharmaceuticals: It might be used in the development of new pharmaceutical agents.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It might inhibit certain enzymes, affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazinone derivatives: Other compounds in the phthalazinone class.
Fluorophenyl derivatives: Compounds containing the 4-fluorophenyl group.
Piperidinyl derivatives: Compounds with the piperidinyl moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
110406-66-1 |
|---|---|
Molekularformel |
C28H29ClFN3O |
Molekulargewicht |
478.0 g/mol |
IUPAC-Name |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)piperidin-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C28H28FN3O.ClH/c29-23-12-10-22(11-13-23)20-27-25-8-4-5-9-26(25)28(33)32(30-27)24-15-18-31(19-16-24)17-14-21-6-2-1-3-7-21;/h1-13,24H,14-20H2;1H |
InChI-Schlüssel |
AZLZTOPEEGDWNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
